![molecular formula C12H20ClNO B3085782 [(4-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1158312-15-2](/img/structure/B3085782.png)
[(4-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
Overview
Description
“(4-Ethoxyphenyl)methylamine hydrochloride” is an organic compound with the empirical formula C11H18ClNO . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “(4-Ethoxyphenyl)methylamine hydrochloride” can be represented by the SMILES stringNC(C)(C)C(C=C1)=CC=C1OCC.[H]Cl
. The InChI key for this compound is VNGIGROHYNDLSD-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“(4-Ethoxyphenyl)methylamine hydrochloride” is a solid compound . It has a molecular weight of 215.72 .Scientific Research Applications
1. Toxicokinetic Studies and Analytical Toxicology
Richter et al. (2019) conducted a study on toxicokinetics and analytical toxicology of novel NBOMe derivatives, including substances structurally related to (4-Ethoxyphenyl)methylamine hydrochloride. They investigated the metabolism, plasma protein binding, and detectability in urine for forensic and clinical toxicology applications (Richter et al., 2019).
2. Pharmacological Characterization
Grimwood et al. (2011) described the pharmacological characterization of a compound structurally similar to (4-Ethoxyphenyl)methylamine hydrochloride, focusing on its affinity for κ-opioid receptors. This research is crucial for understanding the potential therapeutic applications of such compounds (Grimwood et al., 2011).
3. X-ray Structures and Computational Studies
Nycz et al. (2011) performed X-ray structural analysis and computational studies on cathinones, which share a similar core structure with (4-Ethoxyphenyl)methylamine hydrochloride. These studies contribute to the understanding of the molecular configurations and potential reactivity of such compounds (Nycz et al., 2011).
4. Antimicrobial Activity of Derivatives
Bektaş et al. (2007) synthesized new derivatives and analyzed their antimicrobial activities. This research could have implications for the development of new antimicrobial agents using a base structure similar to (4-Ethoxyphenyl)methylamine hydrochloride (Bektaş et al., 2007).
Safety and Hazards
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-14-12-7-5-11(6-8-12)9-13-10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGVDYNETGRXIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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